- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coliJournal of the American Chemical Society, 2011, 133(30), 11399-11401,
Cas no 2140-48-9 (Coenzyme A, S-butanoate)

Coenzyme A, S-butanoate structure
商品名:Coenzyme A, S-butanoate
Coenzyme A, S-butanoate 化学的及び物理的性質
名前と識別子
-
- Coenzyme A, S-butanoate
- [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosph
- [5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-butanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
- butanoyl-CoA
- Butyryl-CoA
- butyrylcoenzyme A
- S-butyryl-coenzyme-A
- n-Butyryl-CoA
- Butyryl coenzyme A
- Butyryl CoA
- Butanoyl-CoA
- Butanoyl coenzyme A
- Coenzyme A, S-butyrate (6CI,7CI,8CI)
- Butyryl Coenzyme A (sodium salt)
- C4:0-CoA
- 2140-48-9
- S-Butyryl-coenzym-A
- S-butanoyl-coenzyme A
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
- ranosyl]-
- Coenzyme A, butyryl-
- butyryl-CoA; (Acyl-CoA); [M+H]+;
- 9H-purin-6-amine,9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxobutyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-ribofu
- DTXSID70943955
- S-butanoyl-CoA
- S-butyryl-coenzyme A
- butanoyl-coenzyme A
- 4:0-CoA
- LMFA07050292
- Butyryl CoA
- 'Butyryl Coenzyme A'
- Butyryl coenzyme A
- S-butyryl-CoA
- Butanoyl coenzyme A
- C00136
- 3'-phosphoadenosine 5'-(3-{(3R)-4-[(3-{[2-(butanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)
- BCO
- butyryl-coenzyme A
- SCHEMBL60439
- CHEBI:15517
- n-Butyryl-CoA
- S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} butanethioate (non-preferred name)
- S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda5,5lambda5-diphosphaheptadecan-17-yl} butanethioate
- NS00014819
- SCHEMBL4367366
- DTXSID70862839
- S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] butanethioate
- Q42412398
- butyryl-coenzyme A(4-)
- butanoyl-coenzyme A(4-)
- butyryl-coenzyme A tetraanion
-
- インチ: InChI=1S/C25H42N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1
- InChIKey: CRFNGMNYKDXRTN-CITAKDKDSA-N
- ほほえんだ: CCCC(SCCNC(CCNC([C@@H](C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 901.13700
- どういたいしつりょう: 837.157073
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 水素結合受容体数: 18
- 重原子数: 53
- 回転可能化学結合数: 22
- 複雑さ: 1410
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _4.8
- トポロジー分子極性表面積: 389
じっけんとくせい
- 密度みつど: 1.83
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.7
- PSA: 455.28000
- LogP: 0.55420
Coenzyme A, S-butanoate 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
2.1R:Codehydrase I, S:H2O, overnight, 37°C, pH 7.5
リファレンス
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
ごうせいかいろ 5
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
ごうせいかいろ 9
はんのうじょうけん
1.1R:Coenzyme II, C:93389-35-6
2.1C:9027-46-7
3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
4.1C:9027-13-8
5.1R:Coenzyme II, reduced, C:9027-88-7
2.1C:9027-46-7
3.1R:Coenzyme II, reduced, C:9028-40-4, C:39319-78-3
4.1C:9027-13-8
5.1R:Coenzyme II, reduced, C:9027-88-7
リファレンス
- In-vitro enzymatic butanol productionPCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017,
ごうせいかいろ 10
ごうせいかいろ 11
ごうせいかいろ 12
ごうせいかいろ 13
ごうせいかいろ 14
ごうせいかいろ 15
はんのうじょうけん
1.1C:116405-23-3
リファレンス
- In-vitro enzymatic butanol productionPCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017,
ごうせいかいろ 16
はんのうじょうけん
1.1C:9027-13-8, S:H2O, 60°C, pH 7.5
2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
2.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
リファレンス
- A hybrid synthetic pathway for butanol production by a hyperthermophilic microbeMetabolic Engineering, 2015, 27, 101-106,
ごうせいかいろ 17
はんのうじょうけん
1.1S:THF, 24 h, rt
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 24 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
2.1R:NaI, S:Me2CO, 24 h, rt
3.1R:NaOH, S:H2O, 24 h, rt, pH 9
3.2R:HCl, S:H2O, rt, pH 2
リファレンス
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous mediumOrganic & Biomolecular Chemistry, 2014, 12(48), 9760-9763,
ごうせいかいろ 18
はんのうじょうけん
1.1R:NaI, S:Me2CO, 24 h, rt
2.1R:NaOH, S:H2O, 24 h, rt, pH 9
2.2R:HCl, S:H2O, rt, pH 2
2.1R:NaOH, S:H2O, 24 h, rt, pH 9
2.2R:HCl, S:H2O, rt, pH 2
リファレンス
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous mediumOrganic & Biomolecular Chemistry, 2014, 12(48), 9760-9763,
ごうせいかいろ 19
ごうせいかいろ 20
ごうせいかいろ 21
はんのうじょうけん
1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C
1.2R:HCO2H
1.2R:HCO2H
リファレンス
- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender UnitJournal of Biological Chemistry, 2015, 290(45), 26994-27011,
ごうせいかいろ 22
はんのうじょうけん
1.1C:9027-46-7, S:H2O, 60°C, pH 7.5
2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
3.1C:9027-13-8, S:H2O, 60°C, pH 7.5
4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
2.1R:C:9028-40-4, S:H2O, 60°C, pH 7.5
3.1C:9027-13-8, S:H2O, 60°C, pH 7.5
4.1R:C:77649-64-0, S:H2O, 60°C, pH 7.5
リファレンス
- A hybrid synthetic pathway for butanol production by a hyperthermophilic microbeMetabolic Engineering, 2015, 27, 101-106,
ごうせいかいろ 23
ごうせいかいろ 24
ごうせいかいろ 25
はんのうじょうけん
1.1R:NaOH, S:H2O, 24 h, rt, pH 9
1.2R:HCl, S:H2O, rt, pH 2
1.2R:HCl, S:H2O, rt, pH 2
リファレンス
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous mediumOrganic & Biomolecular Chemistry, 2014, 12(48), 9760-9763,
ごうせいかいろ 26
ごうせいかいろ 27
はんのうじょうけん
1.1R:Coenzyme II, C:9001-60-9, C:9028-36-8
2.1C:9027-45-6
3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
5.1C:116405-23-3
2.1C:9027-45-6
3.1R:Coenzyme II, reduced, C:9075-02-9, C:9024-32-2
4.1R:Coenzyme II, C:37211-61-3, C:9082-72-8
5.1C:116405-23-3
リファレンス
- In-vitro enzymatic butanol productionPCT Int. Appl., From PCT Int. Appl., 2017191483, 09 Nov 2017, 2017191483, 09 Nov 2017,
ごうせいかいろ 28
はんのうじょうけん
1.1S:H2O, cooled, pH 8
1.2R:HCl, S:H2O, pH 5
1.2R:HCl, S:H2O, pH 5
リファレンス
- Identification of 3-sulfinopropionyl coenzyme A (CoA) desulfinases within the acyl-CoA dehydrogenase superfamilyJournal of Bacteriology, 2014, 882-893, 13 pp.,
ごうせいかいろ 29
はんのうじょうけん
1.1R:SOCl2, 3 h, reflux
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
2.1S:THF, 24 h, rt
3.1R:NaI, S:Me2CO, 24 h, rt
4.1R:NaOH, S:H2O, 24 h, rt, pH 9
4.2R:HCl, S:H2O, rt, pH 2
リファレンス
- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous mediumOrganic & Biomolecular Chemistry, 2014, 12(48), 9760-9763,
Coenzyme A, S-butanoate Raw materials
- Butanoic acid, monoanhydride with methyl dihydrogen phosphate, sodium salt (1:1)
- 2-Oxo-3-methylbutanoic acid >90%
- 2-Nitrophenyl butyrate
- D(+)-Glucose
- trans-Hex-2-enoic acid
- Coenzyme A, S-(2-methylpropanoate)
- Butanoic acid, anhydride with dimethyl phosphate
- Sodium butyrate
- Lactate
- Carbonate, hydrogen(8CI,9CI)
- 2-Naphthyl butyrate
- Coenzyme A, S-(3-hydroxybutanoate)
- Crotonoyl-CoA
- Coenzyme A, S-(4-hydroxybutanoate)
- Coenzyme A
- Butanoic acid,2-hydroxy-2-methyl-3-oxo-
- Coenzyme A, S-acetate
- Dimethyl Phosphate Sodium Salt
- Coenzyme A Trilithium Salt
- Coenzyme A, S-(3-oxobutanoate)
- Pyruvic acid
Coenzyme A, S-butanoate Preparation Products
Coenzyme A, S-butanoate 関連文献
-
Ethan I. Lan,Soo Y. Ro,James C. Liao Energy Environ. Sci. 2013 6 2672
-
2. Biosynthesis of monensin. The intramolecular rearrangement of isobutyryl-CoA to n-butyryl-CoAKevin Reynolds,John A. Robinson J. Chem. Soc. Chem. Commun. 1985 1831
-
Xinyun Qiu,Xia Li,Zhe Wu,Feng Zhang,Ning Wang,Na Wu,Xi Yang,Yulan Liu RSC Adv. 2016 6 65995
-
Sandip B. Bankar,Shrikant A. Survase,Heikki Ojamo,Tom Granstr?m RSC Adv. 2013 3 24734
-
T. W. Goodwin,E. I. Mercer,T. A. Scott,F. S. Steven,G. R. Tristram Annu. Rep. Prog. Chem. 1961 58 353
-
Camille Petrognani,Nico Boon,Ramon Ganigué Green Chem. 2020 22 8389
-
Yolande A. Chan,Angela M. Podevels,Brian M. Kevany,Michael G. Thomas Nat. Prod. Rep. 2009 26 90
-
Risa Nofiani,Benjamin Philmus,Yosi Nindita,Taifo Mahmud Med. Chem. Commun. 2019 10 1517
-
9. Biosynthesis of monensin. Evidence for a vicinal interchange rearrangement linking n-butyryl-CoA and isobutyryl-CoAKevin Reynolds,David Gani,John A. Robinson J. Chem. Soc. Chem. Commun. 1986 1334
-
Baoping Ling,Hong Li,Lijuan Yan,Rutao Liu,Yongjun Liu Phys. Chem. Chem. Phys. 2019 21 10105
2140-48-9 (Coenzyme A, S-butanoate) 関連製品
- 1763-10-6(Coenzyme A, S-hexadecanoate)
- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))
- 1264-52-4(Octanoyl Coenzyme A)
- 102029-73-2(Acetyl Coenzyme A trisodium)
- 85-61-0(Coenzyme A)
- 108347-97-3(Succinyl Coenzyme A Sodium)
- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))
- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)
- 2138050-98-1(rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole)
- 2171754-84-8(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(prop-2-en-1-yl)(propan-2-yl)carbamoylpropanoic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量